5-Hydroxy-1H-benzimidazole-6-carboxylic acid
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Overview
Description
6-Hydroxy-1H-benzo[d]imidazole-5-carboxylic acid is a benzimidazole derivative. Benzimidazoles are a class of heterocyclic aromatic compounds that consist of a benzene ring fused to an imidazole ring. This compound is known for its corrosion-inhibiting properties against strong acids . Benzimidazoles have been extensively studied due to their wide range of applications in pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-1H-benzo[d]imidazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of aldehydes with 2-aminobenzylalcohol, followed by cyclization . The reaction conditions often include the use of catalysts such as nickel or copper, and the reactions are carried out under mild conditions to ensure the inclusion of various functional groups .
Industrial Production Methods
Industrial production methods for benzimidazole derivatives, including 6-Hydroxy-1H-benzo[d]imidazole-5-carboxylic acid, often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods may include continuous flow processes and the use of advanced catalytic systems to enhance efficiency and reduce costs .
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-1H-benzo[d]imidazole-5-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to achieve desired properties and functionalities .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenation and nitration reactions are common, using reagents like chlorine and nitric acid.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzimidazole ring .
Scientific Research Applications
6-Hydroxy-1H-benzo[d]imidazole-5-carboxylic acid has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic uses, such as enzyme inhibition and drug development.
Industry: Utilized in the development of corrosion inhibitors and other functional materials.
Mechanism of Action
The mechanism of action of 6-Hydroxy-1H-benzo[d]imidazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, its corrosion-inhibiting properties are attributed to its ability to form a protective layer on metal surfaces, thereby preventing acid attack . In biological systems, it may interact with enzymes and other proteins, leading to various therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
6-Hydroxy-1H-benzo[d]imidazole-5-carboxylic acid is unique due to its specific hydroxyl and carboxylic acid functional groups, which confer distinct chemical and biological properties. These functional groups enhance its solubility, reactivity, and potential for forming hydrogen bonds, making it a valuable compound for various applications .
Properties
CAS No. |
92222-06-5 |
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Molecular Formula |
C8H6N2O3 |
Molecular Weight |
178.14 g/mol |
IUPAC Name |
6-hydroxy-3H-benzimidazole-5-carboxylic acid |
InChI |
InChI=1S/C8H6N2O3/c11-7-2-6-5(9-3-10-6)1-4(7)8(12)13/h1-3,11H,(H,9,10)(H,12,13) |
InChI Key |
HQFOHVQYKTWMIN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC2=C1NC=N2)O)C(=O)O |
Origin of Product |
United States |
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